4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound known for its intricate structure and potential applications in various scientific fields. The molecule consists of a benzamide core with a chloro substituent at the 4-position, tethered to a 1H-tetrazolylmethyl group attached to a 4-ethoxyphenyl ring. This combination of functional groups makes the compound a versatile subject for synthetic chemistry and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials:
4-chlorobenzoyl chloride
4-ethoxyphenyl hydrazine
Sodium azide
Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)
Reaction Steps:
Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.
Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.
Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.
Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.
Scientific Research Applications
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:
Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Could be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action hinges on its molecular structure:
Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.
Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
4-chloro-N-((1H-tetrazol-5-yl)methyl)benzamide: Lacks the 4-ethoxyphenyl group, potentially altering its chemical behavior and biological activity.
4-ethoxy-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: The positions of the chloro and ethoxy groups are swapped, which might influence its interaction with molecular targets.
Uniqueness: What sets 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide apart is the specific arrangement and interplay of its functional groups, offering unique reactivity and potential biological effects that may not be observed in its analogs.
Properties
IUPAC Name |
4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNAVYJUJPANHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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